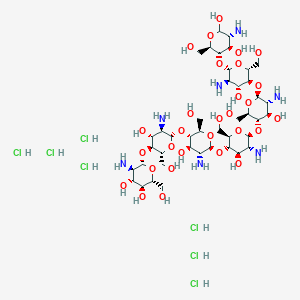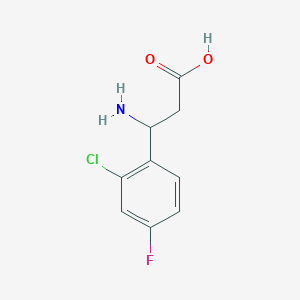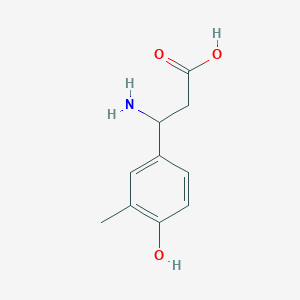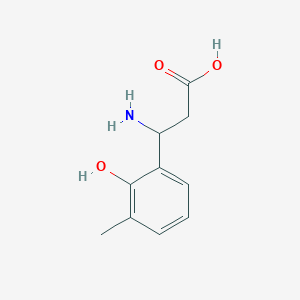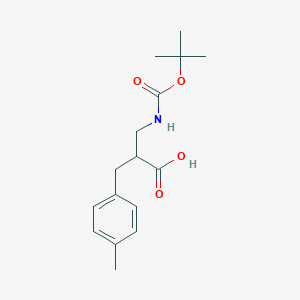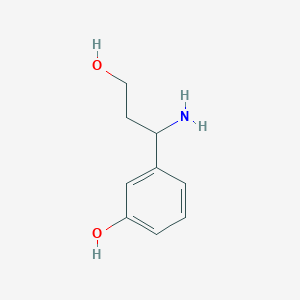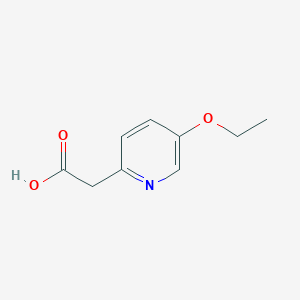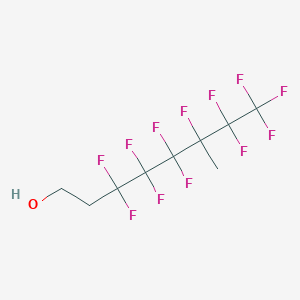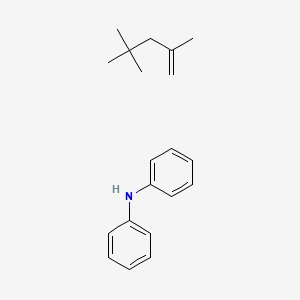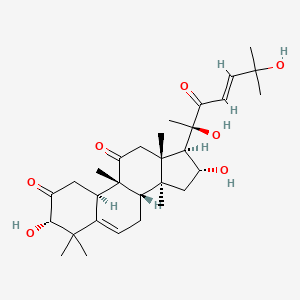![molecular formula C13H17BN2O3 B3029577 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 710348-69-9](/img/structure/B3029577.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one
概要
説明
Synthesis Analysis
The synthesis of compounds related to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves various strategies. One approach includes the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol, which has proven effective, especially for aryl bromides bearing sulfonyl groups . Another method for synthesizing tetrasubstituted imidazoles, which are structurally related to the compound of interest, employs a four-component reaction involving aromatic aldehydes, amines, substituted benzils, and ammonium acetate, catalyzed by porous CeO2 nanorods . These methods highlight the versatility and efficiency of current synthetic approaches in creating boron-containing heterocycles and imidazole derivatives.
Molecular Structure Analysis
The molecular structure of boron-containing compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and MS. Additionally, X-ray diffraction has been employed to determine the single crystal structure, and density functional theory (DFT) calculations have been used to corroborate the experimental findings . These studies are essential for understanding the three-dimensional arrangement of atoms within the molecule and for predicting reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of imidazole and benzimidazole derivatives is of significant interest due to their potential biological activities. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a multi-component reaction that can yield a variety of substituted products with potential anti-cancer and antibacterial properties . Additionally, the regioselective nitration of imidazo[4,5-e][2,1]benzoxazoles followed by reaction with benzyl cyanide in basic conditions leads to new fluorophores with potential antibacterial activity . These reactions demonstrate the chemical versatility of imidazole derivatives and their potential for generating compounds with significant biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of novel heterocyclic compounds are crucial for their potential application. The lipophilicity of synthesized compounds can be investigated using HPLC, and their acidity constants (pKa values) can be determined potentiometrically in various non-aqueous solvents . The thermal stability and degradation kinetics of these compounds can be studied using methods like the Coats–Redfern and Horowitz–Metzger methods, providing insights into their stability and decomposition pathways . Understanding these properties is vital for the development of new drugs and materials.
科学的研究の応用
Synthesis and Characterization
- Microwave-Assisted Synthesis : This compound is used in the synthesis of N-substituted benzimidazoles via microwave-assisted boronate ester formation, leading to a variety of heteroaryl-substituted benzimidazoles (Rheault et al., 2009).
- Crystal Structure and DFT Studies : Studies involve using this compound as a raw substitute material, with its structure confirmed by spectroscopic methods and X-ray diffraction. DFT calculations are used for comparative analysis (Liao et al., 2022).
Molecular Structure Analysis
- Conformational Analysis : The compound is utilized in studies to confirm molecular structures using spectroscopy and X-ray diffraction. DFT is applied to compare and analyze molecular structures (Huang et al., 2021).
Material Synthesis and Properties
- Semiconducting Polymers : It is used in the synthesis of high-performance semiconducting polymers, demonstrating its applicability in materials science (Kawashima et al., 2013).
- Luminescent Conjugated Polymers : This compound is integral in the preparation of conjugated polymers with luminescent properties, useful in various applications like optoelectronics (Zhu et al., 2007).
Organic Chemistry Applications
- Palladium-Catalyzed Borylation : It's involved in the palladium-catalyzed borylation of arylbromides, showcasing its utility in advanced organic synthesis techniques (Takagi & Yamakawa, 2013).
- Copper(I) Oxide Catalyzed N-Heteroarylation : This compound is used in the base-free copper(I) oxide catalyzed N-heteroarylation of 1H-(benz)imidazoles, indicating its role in facilitating specific types of chemical reactions (Begouin & Queiroz, 2013).
Physicochemical Studies
- Molecular Electrostatic Potential Analysis : Studies include investigating the molecular electrostatic potential and frontier molecular orbitals, providing insights into physicochemical properties (Yang et al., 2021).
Magnetism and Structural Studies
- Magnetic Tuning in Organic Alloys : This compound is part of studies exploring magnetic properties in organic materials, particularly in the context of hydrogen-bonded structures (Seber et al., 2012).
将来の方向性
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-7H,1-4H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSXEXWXILGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656450 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one | |
CAS RN |
710348-69-9 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-boronic acid,pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


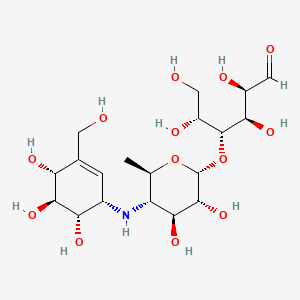
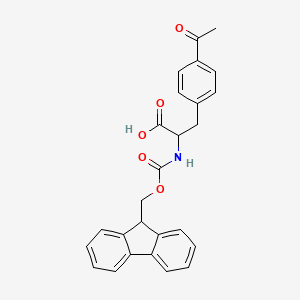
![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)
